
6-(Difluoromethyl)pyridine-2-carboximidamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Difluoromethyl)pyridine-2-carboximidamide;hydrochloride is a versatile material used in scientific research. It is also known as Weix 2-pyridylcarboxamidine ligand for nickel catalysis . Its empirical formula is C7H11Cl2N5 and it has a molecular weight of 236.10 .
Synthesis Analysis
The synthesis of this compound has been demonstrated by Daniel Weix’s lab to enable nickel-catalyzed cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides . Another study describes the synthesis and ion binding properties of new amide derived from propeller-like tris (2-pyridyl)amine and 2,6-pyridinedicarboxylic acid chloride .Molecular Structure Analysis
The molecular structure of 6-(Difluoromethyl)pyridine-2-carboximidamide;hydrochloride is represented by the InChI code1S/C7H7F2N3.ClH/c8-6(9)4-2-1-3-5(12-4)7(10)11;/h1-3,6H,(H3,10,11);1H . Chemical Reactions Analysis
This compound has been used in nickel-catalyzed cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides . It has also been used in the synthesis of new amide derived from propeller-like tris (2-pyridyl)amine and 2,6-pyridinedicarboxylic acid chloride .科学的研究の応用
Synthesis and Characterization of Novel Materials
A novel pyridine-containing aromatic dianhydride monomer was synthesized from the nitro displacement of 4-nitrophthalonitrile by the phenoxide ion of 2,6-bis(4-hydroxybenzoyl)pyridine, leading to the creation of new polyimides holding pyridine moieties in the main chain. These polyimides were prepared via a conventional two-stage process, showing good thermal stability, outstanding mechanical properties, and low dielectric constants, indicating potential applications in electronic and aerospace industries (Xiaolong Wang et al., 2006).
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Pyridine-2,6-dicarboxylic acid has been used under hydrothermal conditions with various metal salts to form 3D network structures and coordination polymers. These structures have shown potential for applications in gas storage, separation technologies, and catalysis due to their unique structural properties and ability to form infinite single helical chains or different helical arrangements with metal ions (S. Ghosh & P. K. Bharadwaj, 2004).
Luminescent Properties and Chemical Sensors
The synthesis and study of lanthanide helicate coordination polymers into 3D MOF structures with pyridine-2,6-dicarboxylic acid have revealed luminescent properties, particularly for compounds incorporating Eu(III) ions. These properties suggest applications in the development of new luminescent materials for sensors and optical devices (Lirong Yang et al., 2012).
Coordination Chemistry and Molecular Modeling
The synthesis, spectroscopic, and structural characterization of cobalt(II) and zinc(II) complexes with uracil-containing 2,6-diformylpyridine ligands have provided insights into the solid-state behavior of these cations, contributing to the understanding of coordination chemistry and offering potential applications in catalysis and material science (G. Koz et al., 2010).
Environmental and Health Sciences
Research into the identification of novel polyfluorinated ether sulfonates as PFOS alternatives in municipal sewage sludge in China highlights the importance of understanding the environmental behaviors and potential adverse effects of these compounds. Such studies are crucial for developing safer chemicals for industrial applications and mitigating environmental pollution (Ting Ruan et al., 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
6-(difluoromethyl)pyridine-2-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3.ClH/c8-6(9)4-2-1-3-5(12-4)7(10)11;/h1-3,6H,(H3,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTJUBBDDLDEBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=N)N)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethyl)pyridine-2-carboximidamide;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Ethyl-N-[2-[methyl(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2894875.png)
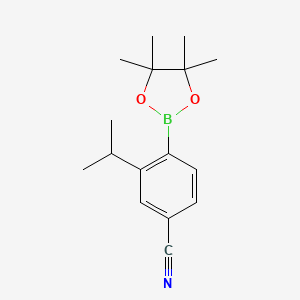
![3-chloro-4-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2894879.png)
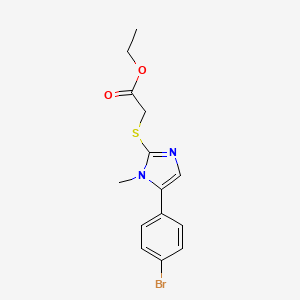
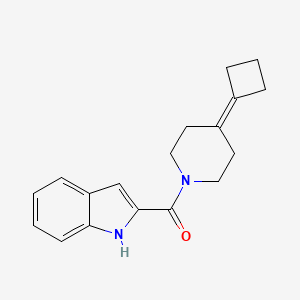
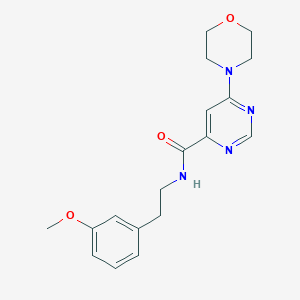
![2-{[(4-Cyanophenyl)carbamoyl]amino}pentanedioic acid](/img/structure/B2894886.png)
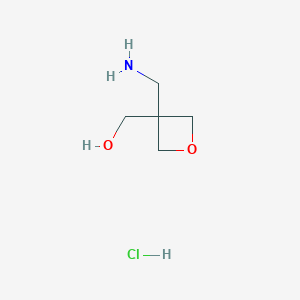
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclohexyloxamide](/img/structure/B2894889.png)
![2-[cyclohexyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/no-structure.png)
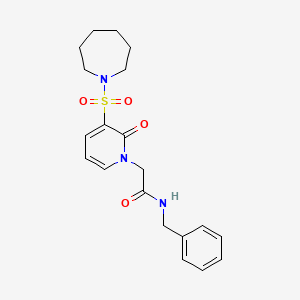
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2894895.png)
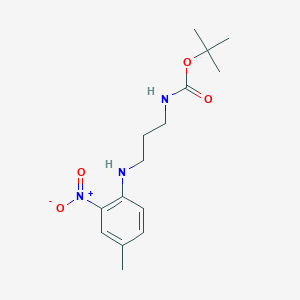
![3,4-diethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2894897.png)